

PF-610355: A Technical Guide for Respiratory Research

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Compound of Interest

Compound Name: PF-610355

Cat. No.: B1679667

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Introduction

PF-610355 is an investigational inhaled ultra-long-acting β_2 -adrenoreceptor agonist (ultra-LABA) that was under development by Pfizer for the treatment of asthma and chronic obstructive pulmonary disease (COPD).[1] As a selective β_2 -adrenergic receptor agonist, its primary mechanism of action involves the relaxation of airway smooth muscle, leading to bronchodilation.[2][3] The development of **PF-610355** was discontinued in 2011.[1] This guide provides a comprehensive technical overview of the available preclinical and clinical data on **PF-610355**, detailed experimental methodologies for its evaluation, and a summary of its core signaling pathway.

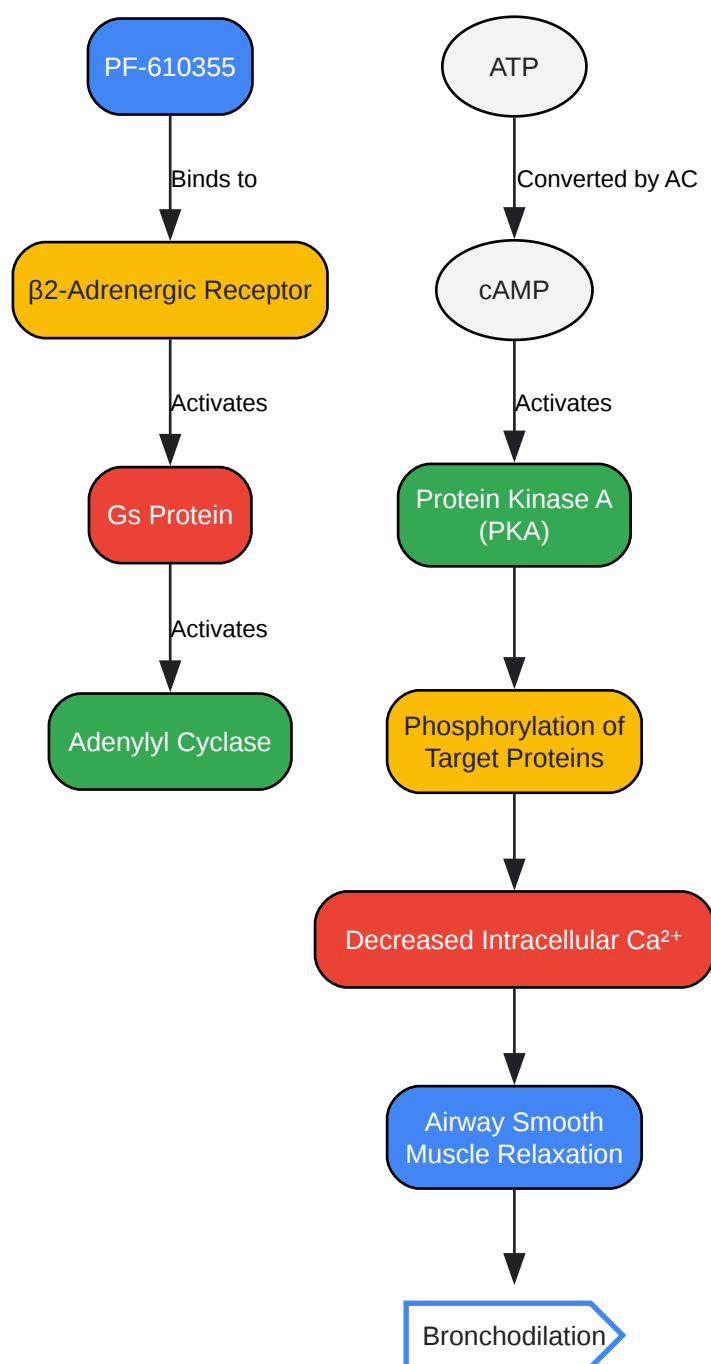
Mechanism of Action

PF-610355 is a potent and selective β_2 -adrenoreceptor agonist.[2][4] The binding of **PF-610355** to the β_2 -adrenergic receptor on airway smooth muscle cells initiates a signaling cascade that results in bronchodilation.[3] This pathway is central to the therapeutic effect of all β_2 -agonists in obstructive lung diseases.

Signaling Pathway

The activation of the β_2 -adrenergic receptor by an agonist like **PF-610355** leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic

adenosine monophosphate (cAMP).[3] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various intracellular targets. This phosphorylation cascade ultimately leads to a decrease in intracellular calcium levels and the relaxation of the airway smooth muscle, resulting in the widening of the airways.



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Caption: β_2 -Adrenergic Receptor Signaling Pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for **PF-610355** from various preclinical and clinical studies.

Table 1: In Vitro and In Vivo Potency & Efficacy

Parameter	Species/Model	Value	Comparator	Reference
EC ₅₀	-	0.26 nM	-	[3][4]
Potency vs. Salmeterol	Guinea Pig Trachea	~4-fold more potent	Salmeterol	[3]
Bronchodilator Potency	Canine Acetylcholine Model	Equipotent to Formoterol, More potent than Salmeterol	Formoterol, Salmeterol	[3]
ED ₅₀	Anesthetized Dogs (intrathecal)	~0.1 mcg	Salmeterol	[5]
Duration of Action	Anesthetized Dogs (intrathecal)	> 2-fold higher	Salmeterol	[5]
Bronchodilation Duration	Humans (single 450 mcg inhaled dose)	24 hours	-	[5]

Table 2: Pharmacokinetic Properties

Parameter	Species/Model	Value	Reference
Metabolism	-	Predominantly via CYP3A4	[3]
Half-life (in vitro)	Human Liver Microsomes	17 minutes	[5]
Conversion to Glucuronide (t _{1/2})	Human Liver Microsomes	28 minutes	[5]
Half-life (in vivo)	Rats	3.5 hours	[5]
Oral Bioavailability	Rats	< 5%	[5]
Plasma Protein Binding	Human Plasma	>99.9%	[6]

Table 3: Clinical Pharmacodynamic Data (Cardiovascular Effects)

Parameter	Population	Dose	Value (Placebo-Corrected)	Reference
Maximum Heart Rate Increase	COPD Patients	up to 280 µg once daily	2.7 beats min ⁻¹ (95% CI: 0.90–4.82)	[7] [8]
Subjects with >20 beats min ⁻¹ HR Increase	COPD Patients	280 µg once daily	19% (vs. 8% for placebo)	[7] [8]
Potency vs. Healthy Volunteers	COPD Patients	-	Three-fold lower	[7] [8]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of **PF-610355**.

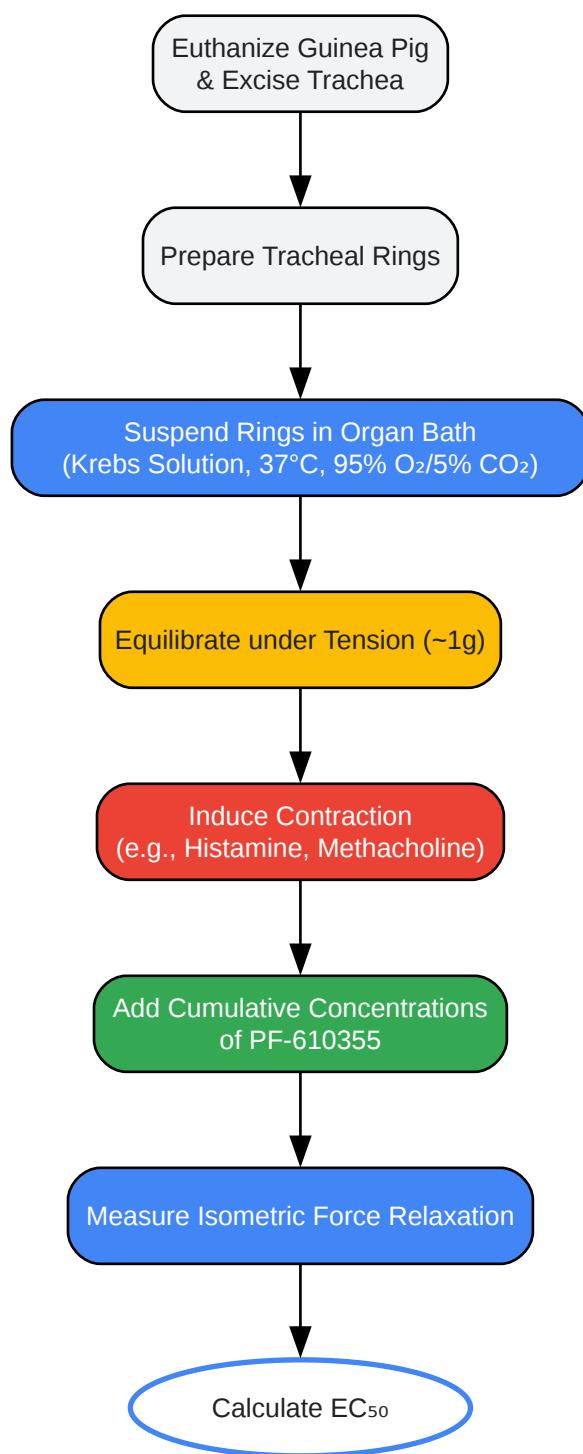
In Vitro Guinea Pig Trachea Contraction Assay

This assay is used to assess the relaxant effect of β_2 -agonists on airway smooth muscle.

Objective: To determine the potency (EC_{50}) and duration of action of a test compound in relaxing pre-contracted guinea pig tracheal rings.

Methodology:

- **Tissue Preparation:** Male Dunkin-Hartley guinea pigs are euthanized. The trachea is excised and placed in Krebs-Henseleit solution. The trachea is then cut into rings, typically 2-3 cartilage rings wide.
- **Mounting:** Tracheal rings are suspended in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and gassed with 95% O₂ and 5% CO₂. One end of the ring is fixed, and the other is attached to an isometric force transducer.
- **Equilibration and Pre-contraction:** The tissues are allowed to equilibrate under a resting tension of approximately 1g for at least 60 minutes. Following equilibration, the tracheal rings are contracted with a submaximal concentration of a contractile agent such as histamine or methacholine.
- **Compound Administration:** Once a stable contraction is achieved, cumulative concentrations of the test compound (e.g., **PF-610355**) are added to the organ bath to generate a concentration-response curve.
- **Data Analysis:** The relaxation at each concentration is expressed as a percentage of the pre-contraction induced by the contractile agent. The EC_{50} value is calculated by fitting the concentration-response data to a sigmoidal curve.



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Caption: Guinea Pig Trachea Contraction Assay Workflow.

In Vivo Canine Acetylcholine Bronchoprovocation Model

This in vivo model assesses the bronchodilator activity of a test compound in a larger animal model.

Objective: To evaluate the potency and duration of action of an inhaled or systemically administered bronchodilator against an induced bronchoconstriction.

Methodology:

- **Animal Preparation:** Beagle dogs are anesthetized, intubated, and mechanically ventilated. Catheters are placed for drug administration and monitoring of cardiovascular parameters (heart rate, blood pressure).
- **Measurement of Airway Resistance:** Pulmonary resistance is measured continuously using a pneumotachograph and an esophageal balloon catheter to estimate transpulmonary pressure.
- **Bronchoprovocation:** A baseline level of bronchoconstriction is induced by a continuous intravenous infusion or aerosolized delivery of acetylcholine.
- **Compound Administration:** The test compound (**PF-610355**) is administered via inhalation or intravenously at various doses.
- **Data Analysis:** The reduction in acetylcholine-induced bronchoconstriction is measured over time to determine the onset, magnitude, and duration of the bronchodilator effect. Dose-response curves can be generated to determine the ED₅₀.

Human Liver Microsome Metabolic Stability Assay

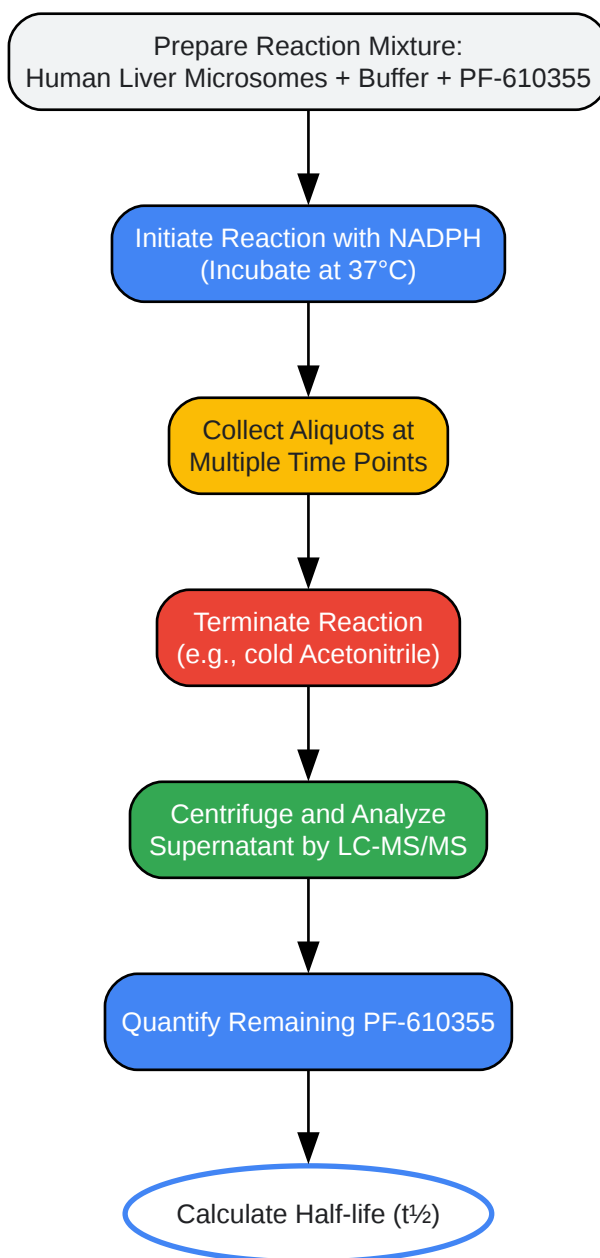
This in vitro assay is used to assess the metabolic stability of a compound in the liver.

Objective: To determine the in vitro half-life ($t_{1/2}$) and intrinsic clearance of a test compound when incubated with human liver microsomes.

Methodology:

- **Reaction Mixture Preparation:** A reaction mixture is prepared containing human liver microsomes, a buffer solution (e.g., phosphate buffer, pH 7.4), and the test compound (**PF-610355**) at a known concentration.

- **Initiation of Reaction:** The metabolic reaction is initiated by the addition of a NADPH-regenerating system.
- **Incubation and Sampling:** The mixture is incubated at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45 minutes).
- **Reaction Termination:** The reaction in each aliquot is stopped by the addition of a cold organic solvent (e.g., acetonitrile), which also serves to precipitate the proteins.
- **Analysis:** The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound.
- **Data Analysis:** The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the linear regression of this plot is used to calculate the half-life ($t_{1/2} = 0.693 / \text{slope}$).



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Caption: Human Liver Microsome Stability Assay Workflow.

Measurement of Specific Airway Conductance (sGaw) in Humans

This clinical measurement is used to assess the effect of a bronchodilator on airway function.

Objective: To measure the change in specific airway conductance in human subjects following the administration of an inhaled bronchodilator.

Methodology:

- Equipment: A whole-body plethysmograph is used for this measurement.
- Procedure: The subject is seated inside the airtight plethysmograph and breathes through a mouthpiece. During quiet tidal breathing, the airflow at the mouth and the pressure changes within the plethysmograph are measured.
- Airway Resistance Measurement: The subject performs a panting maneuver against a closed shutter to measure thoracic gas volume. Airway resistance (R_{aw}) is then calculated from the relationship between airflow and alveolar pressure (derived from the plethysmograph pressure).
- Specific Airway Conductance Calculation: Airway conductance (G_{aw}) is the reciprocal of R_{aw} ($1/R_{aw}$). Specific airway conductance (sG_{aw}) is calculated by dividing G_{aw} by the thoracic gas volume.
- Data Collection: sG_{aw} measurements are taken at baseline and at various time points after the inhalation of the test compound (**PF-610355**).
- Data Analysis: The change in sG_{aw} from baseline is calculated to determine the magnitude and duration of bronchodilation.

Conclusion

PF-610355 is a potent, ultra-long-acting β_2 -adrenoreceptor agonist that demonstrated a prolonged duration of action in both preclinical models and in humans.^{[1][3][5]} Its pharmacokinetic profile was designed for once-daily inhaled administration with minimal systemic exposure.^{[5][9]} While its development was discontinued, the available data on **PF-610355** provide valuable insights for researchers in the field of respiratory drug discovery and development. The experimental protocols outlined in this guide serve as a foundation for the evaluation of novel inhaled bronchodilators.

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